molecular formula C11H20O2 B12775939 2-Hexenyl isovalerate (2Z)- CAS No. 54675-77-3

2-Hexenyl isovalerate (2Z)-

Cat. No.: B12775939
CAS No.: 54675-77-3
M. Wt: 184.27 g/mol
InChI Key: SAVRWHQEMHIAEB-SREVYHEPSA-N
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Description

2-Hexenyl isovalerate (2Z)-, also known as (2Z)-2-hexenyl 3-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of isovaleric acid with 2-hexen-1-ol. This compound is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexenyl isovalerate (2Z)- is typically synthesized through an esterification reaction. The reaction involves the condensation of isovaleric acid with 2-hexen-1-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .

Industrial Production Methods

In industrial settings, the production of 2-Hexenyl isovalerate (2Z)- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hexenyl isovalerate (2Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexenyl isovalerate (2Z)- has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role as a pheromone or signaling molecule in certain organisms.

    Medicine: Explored for potential therapeutic uses due to its bioactive properties.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma .

Mechanism of Action

The mechanism of action of 2-Hexenyl isovalerate (2Z)- involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexenyl isovalerate (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its trans isomer and other related esters. This configuration influences its interaction with olfactory receptors and its overall aroma profile .

Properties

CAS No.

54675-77-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(Z)-hex-2-enyl] 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-

InChI Key

SAVRWHQEMHIAEB-SREVYHEPSA-N

Isomeric SMILES

CCC/C=C\COC(=O)CC(C)C

Canonical SMILES

CCCC=CCOC(=O)CC(C)C

Origin of Product

United States

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